1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (d5)
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Overview
Description
20:0-20:1-20:0 TG-d5, also known as 1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol-d5, is a deuterium-labeled triglyceride. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for mass spectrometry. The deuterium labeling allows for precise quantitation and analysis of lipid metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20:0-20:1-20:0 TG-d5 involves the esterification of glycerol with deuterium-labeled fatty acids. The process typically includes the following steps:
Preparation of Deuterium-Labeled Fatty Acids: Deuterium-labeled eicosanoic acid and eicosenoic acid are synthesized through hydrogen-deuterium exchange reactions.
Esterification: The deuterium-labeled fatty acids are esterified with glycerol under acidic or basic conditions. Common reagents include sulfuric acid or sodium hydroxide as catalysts.
Purification: The resulting triglyceride is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of 20:0-20:1-20:0 TG-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deuterium-Labeled Fatty Acids: Large-scale hydrogen-deuterium exchange reactions are performed to produce deuterium-labeled eicosanoic acid and eicosenoic acid.
Esterification in Industrial Reactors: The esterification reaction is carried out in industrial reactors with optimized conditions for maximum yield.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Types of Reactions:
Oxidation: 20:0-20:1-20:0 TG-d5 can undergo oxidation reactions, particularly at the unsaturated eicosenoic acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the triglyceride. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The ester bonds in 20:0-20:1-20:0 TG-d5 can undergo substitution reactions, particularly in the presence of nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of alcohols from the reduction of carbonyl groups.
Substitution: Formation of glycerol and fatty acid salts.
Scientific Research Applications
20:0-20:1-20:0 TG-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of triglycerides and other lipids.
Biology: Employed in studies of lipid metabolism and lipidomics to track the incorporation and turnover of triglycerides in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lipid-based drugs.
Industry: Applied in quality control and standardization of lipid-based products, ensuring consistency and accuracy in product formulations.
Mechanism of Action
The mechanism of action of 20:0-20:1-20:0 TG-d5 is primarily related to its role as a stable isotope-labeled internal standard. The deuterium atoms in the compound provide a distinct mass difference compared to non-labeled triglycerides, allowing for precise quantitation in mass spectrometry. This enables accurate measurement of lipid concentrations and metabolic fluxes in various biological and chemical systems.
Comparison with Similar Compounds
200-201-200 TG: The non-deuterium-labeled version of the compound.
170-171-170 TG-d5: Another deuterium-labeled triglyceride with different fatty acid chains.
140-151-140 TG-d5: A deuterium-labeled triglyceride with shorter fatty acid chains.
Comparison:
Uniqueness: 20:0-20:1-20:0 TG-d5 is unique due to its specific fatty acid composition and deuterium labeling, making it highly suitable for studies requiring precise quantitation of long-chain triglycerides.
Applications: While similar compounds can be used as internal standards, the specific fatty acid composition of 20:0-20:1-20:0 TG-d5 makes it particularly valuable for studies involving long-chain fatty acids and their metabolic pathways.
Properties
Molecular Formula |
C63H120O6 |
---|---|
Molecular Weight |
978.7 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-3-icosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C63H120O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,60H,4-26,28-29,31-59H2,1-3H3/b30-27-/i58D2,59D2,60D |
InChI Key |
VNTAEBMTULPOLY-NHYOGKJZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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